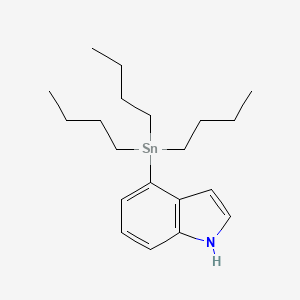
4-(tributylstannyl)-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Tributylstannyl)-1H-indole is an organotin compound that features a tributylstannyl group attached to the indole ring. This compound is of significant interest in organic synthesis due to its utility in various coupling reactions, particularly in the formation of carbon-carbon bonds.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(tributylstannyl)-1H-indole typically involves the Stille coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an organotin compound and an organic halide or pseudohalide. The general procedure involves the reaction of 4-bromo-1H-indole with tributyltin hydride in the presence of a palladium catalyst and a base under inert conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the Stille coupling reaction remains a cornerstone in its synthesis. Industrial-scale production would likely involve optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions: 4-(Tributylstannyl)-1H-indole undergoes various types of reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other functional groups through cross-coupling reactions.
Oxidation and Reduction Reactions: The indole ring can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions:
Palladium Catalysts: Used in Stille coupling reactions.
Bases: Such as potassium carbonate or cesium carbonate, to deprotonate the indole ring.
Solvents: Tetrahydrofuran or dimethylformamide are commonly used solvents.
Major Products: The major products formed from reactions involving this compound are typically substituted indoles, which are valuable intermediates in the synthesis of pharmaceuticals and organic materials .
科学的研究の応用
4-(Tributylstannyl)-1H-indole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Serves as a precursor in the synthesis of biologically active indole derivatives.
Medicine: Utilized in the development of pharmaceutical compounds with potential therapeutic effects.
Industry: Employed in the production of advanced materials and polymers.
作用機序
The mechanism of action of 4-(tributylstannyl)-1H-indole in chemical reactions involves the formation of a palladium complex with the organotin compound. This complex facilitates the transfer of the tributylstannyl group to the organic halide, forming a new carbon-carbon bond. The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst .
類似化合物との比較
- 4-(Tributylstannyl)thiazole
- 4-(Tributylstannyl)pyridine
- 2-(Tributylstannyl)oxazole
Comparison: 4-(Tributylstannyl)-1H-indole is unique due to the presence of the indole ring, which imparts distinct electronic properties and reactivity compared to other organotin compounds. The indole ring’s aromaticity and nitrogen atom make it a versatile scaffold for further functionalization, distinguishing it from other similar compounds .
特性
IUPAC Name |
tributyl(1H-indol-4-yl)stannane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N.3C4H9.Sn/c1-2-4-8-7(3-1)5-6-9-8;3*1-3-4-2;/h1-2,4-6,9H;3*1,3-4H2,2H3; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVEWWBCCRQUNMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=CC2=C1C=CN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33NSn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
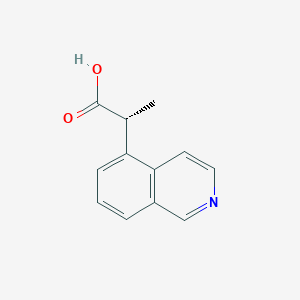

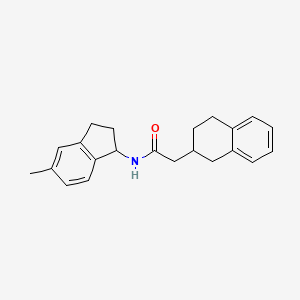

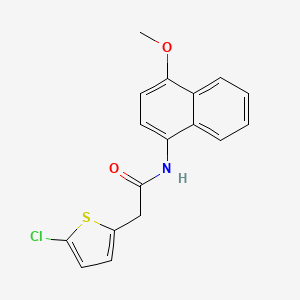
![2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(naphthalen-1-yl)acetamide](/img/structure/B2778257.png)

![N-(1-hydroxy-2-methylpropan-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2778259.png)
![1-[2-(benzyloxy)-3,5-dichlorophenyl]ethan-1-one](/img/structure/B2778260.png)
![N-(4-ethoxyphenyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2778262.png)
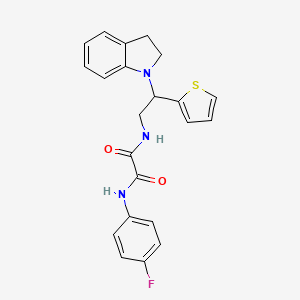
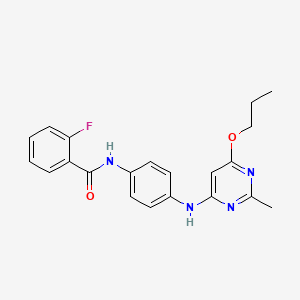
![6-(7-hydroxy-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-yl)-N-methyl-2-naphthamide](/img/new.no-structure.jpg)

